molecular formula C19H20F2N4O3S B3017082 6-(azepane-1-sulfonyl)-2-[(3,5-difluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251627-49-2

6-(azepane-1-sulfonyl)-2-[(3,5-difluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B3017082
CAS No.: 1251627-49-2
M. Wt: 422.45
InChI Key: MLNZVDNCVXKNJU-UHFFFAOYSA-N
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Description

6-(azepane-1-sulfonyl)-2-[(3,5-difluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and a difluorophenyl moiety

Scientific Research Applications

6-(azepane-1-sulfonyl)-2-[(3,5-difluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

    Medicine: The compound’s potential medicinal properties are of particular interest. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepane-1-sulfonyl)-2-[(3,5-difluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the triazolopyridine core structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, scalability, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

6-(azepane-1-sulfonyl)-2-[(3,5-difluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 6-(azepane-1-sulfonyl)-2-[(3,5-difluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-(azepane-1-sulfonyl)-2-[(3,5-difluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one stands out due to its unique combination of functional groups. The presence of the azepane ring and the difluorophenyl moiety imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(azepan-1-ylsulfonyl)-2-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N4O3S/c20-15-9-14(10-16(21)11-15)12-25-19(26)24-13-17(5-6-18(24)22-25)29(27,28)23-7-3-1-2-4-8-23/h5-6,9-11,13H,1-4,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNZVDNCVXKNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC(=C4)F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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